3-(Naphthalen-1-ylmethyl)piperidine
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Overview
Description
3-(Naphthalen-1-ylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The naphthalen-1-ylmethyl group attached to the piperidine ring adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethyl)piperidine typically involves the reaction of naphthalen-1-ylmethyl halides with piperidine under basic conditions. One common method is the nucleophilic substitution reaction where naphthalen-1-ylmethyl chloride reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the naphthalen-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate as bases in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalen-1-ylmethyl group.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Naphthalen-1-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the naphthalen-1-ylmethyl group.
Naphthalen-1-ylmethylamine: Lacks the piperidine ring but contains the naphthalen-1-ylmethyl group.
Naphthalen-1-ylmethylpyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
3-(Naphthalen-1-ylmethyl)piperidine is unique due to the combination of the piperidine ring and the naphthalen-1-ylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)piperidine |
InChI |
InChI=1S/C16H19N/c1-2-9-16-14(6-1)7-3-8-15(16)11-13-5-4-10-17-12-13/h1-3,6-9,13,17H,4-5,10-12H2 |
InChI Key |
CYABEZDXUCEGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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